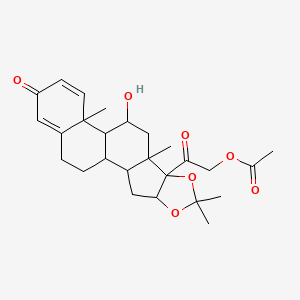

Desonide-21-Acetate

Description

BenchChem offers high-quality Desonide-21-Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desonide-21-Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-14(27)31-13-20(30)26-21(32-23(2,3)33-26)11-18-17-7-6-15-10-16(28)8-9-24(15,4)22(17)19(29)12-25(18,26)5/h8-10,17-19,21-22,29H,6-7,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVOEOHIGCNVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Desonide-21-Acetate as a Pivotal Intermediate in Corticosteroid Synthesis

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desonide is a synthetic, non-fluorinated topical corticosteroid valued for its anti-inflammatory, antipruritic, and vasoconstrictive properties in treating various dermatological conditions.[][2][3] The synthesis of high-purity Active Pharmaceutical Ingredients (APIs) like Desonide is a multi-step process where the control and characterization of intermediates are paramount to the quality of the final product.[] This guide provides a detailed technical examination of Desonide-21-Acetate (CAS: 25092-25-5), a critical intermediate in the manufacturing of Desonide.[5][6][7][8] We will explore the synthetic pathway leading to this intermediate, its purification and characterization, and its final conversion to Desonide, offering field-proven insights into the causality behind key experimental choices.

Introduction to Desonide and the Intermediate-Driven Synthesis Paradigm

Desonide ((11β,16α)-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione) is a low-potency corticosteroid, making it a favorable option for treating mild to moderate steroid-responsive dermatoses.[2][9][10] Its mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of genes involved in the inflammatory response.[3][10][11] Specifically, it is thought to induce phospholipase A2 inhibitory proteins, known as lipocortins, which control the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes.[9][10][12]

In modern pharmaceutical manufacturing, the synthesis of a complex molecule like Desonide is not a single reaction but a carefully orchestrated sequence. The use of stable, isolatable intermediates is a cornerstone of this strategy. An intermediate is a chemical compound formed during the pathway from raw materials to the final API.[] Desonide-21-Acetate serves this function perfectly. By synthesizing and purifying this precursor, manufacturers can ensure that impurities generated in the early, more complex stages of the synthesis are removed before the final, simpler conversion step. This approach significantly improves the purity, stability, and batch-to-batch consistency of the final Desonide API.[]

Physicochemical Properties of Desonide-21-Acetate

A thorough understanding of the intermediate's physical and chemical properties is fundamental for process development, including reaction monitoring, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 25092-25-5 | [5][6][7][8] |

| Molecular Formula | C26H34O7 | [5][6][7][8][13] |

| Molecular Weight | 458.54 g/mol | [5][7][8] |

| IUPAC Name | (11β,16α)-21-(Acetyloxy)-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione | [6][7][8] |

| Appearance | Off-white solid / White to off-white fine powder | [8][14] |

| Solubility | Soluble in Methanol (MeOH), Dimethyl sulfoxide (DMSO). Slightly soluble in Chloroform. | [8][13] |

| Storage | 2-8°C or -20°C for long-term stability | [8][13] |

The Synthetic Pathway to Desonide-21-Acetate

The synthesis of Desonide-21-Acetate is a multi-step process that typically starts from a more readily available steroid precursor, such as Prednisone Acetate.[15] This pathway involves a series of carefully controlled chemical transformations to build the required molecular architecture. The following sequence is a representative, high-yield pathway adapted from established synthetic chemistry.[15][16]

Caption: Synthetic workflow from Prednisone Acetate to Desonide-21-Acetate.

Causality in Synthesis: A Focus on Step 4 - Selective Reduction

The conversion of Compound IV to Desonide-21-Acetate (Compound V) is a critical step involving the selective reduction of the C11-keto group to the desired 11β-hydroxyl group.[15] This transformation is pivotal for the final compound's biological activity.

Experimental Protocol: Selective Reduction to Form Desonide-21-Acetate

-

Reactor Setup: A suitable reaction vessel is charged with Compound IV (1.0 eq), methanol as the solvent, and magnesium chloride (MgCl₂) (2.5 eq). The mixture is stirred to ensure dissolution and cooled to between 5-10°C.

-

Causality Insight: Methanol is a common protic solvent for borohydride reductions. The cooling is essential to control the reaction rate and prevent side reactions, thereby maximizing selectivity. Magnesium chloride acts as a Lewis acid, coordinating to the carbonyl oxygen atoms. This coordination enhances the electrophilicity of the C11-ketone and, more importantly, provides steric hindrance that directs the hydride attack from the less-hindered α-face, ensuring the formation of the desired 11β-hydroxy stereoisomer.

-

-

Reagent Addition: Sodium borohydride (NaBH₄) (1.2 eq) is added portion-wise to the cooled mixture, maintaining the internal temperature below 10°C.

-

Causality Insight: NaBH₄ is a mild and selective reducing agent, ideal for reducing ketones in the presence of other reducible groups like esters and α,β-unsaturated ketones (in the A-ring of the steroid), which remain untouched under these conditions. Portion-wise addition prevents a sudden exotherm and allows for precise control.

-

-

Reaction Monitoring: The reaction is incubated at 5-10°C for 1-3 hours. Progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until Compound IV is fully consumed.[15]

-

Causality Insight: Continuous monitoring is a hallmark of a self-validating protocol. It ensures the reaction proceeds to completion without unnecessary incubation times that could lead to impurity formation.

-

-

Quenching and Workup: Once complete, the reaction is carefully quenched by the addition of glacial acetic acid to neutralize the excess NaBH₄ and adjust the pH to approximately 6.5.

-

Causality Insight: Acidic quenching is necessary to destroy the unreacted hydride reagent and break down the borate complexes formed during the reaction, liberating the hydroxylated product.

-

-

Isolation: The resulting mixture is concentrated under reduced pressure. Water is added to precipitate the crude product, which is then isolated by filtration, washed with water until neutral, and dried under vacuum to yield Desonide-21-Acetate.[15]

-

Causality Insight: The product has low solubility in water, allowing for efficient isolation via precipitation. Washing until neutral removes residual salts and acids, providing a purer crude product for the subsequent purification stage.

-

Purification and Analytical Characterization

The purity of an intermediate directly impacts the quality and safety of the final API.[] Therefore, the crude Desonide-21-Acetate must undergo rigorous purification and characterization before proceeding to the final synthesis step.

Caption: Self-validating purification and quality control workflow.

Data Presentation: Standard Analytical Techniques for Characterization

The identity and purity of Desonide-21-Acetate are confirmed using a battery of spectroscopic and chromatographic techniques. This multi-faceted approach ensures a comprehensive and trustworthy characterization.

| Analytical Technique | Purpose & Information Gained |

| HPLC (High-Performance Liquid Chromatography) | The primary method for assessing purity. It separates the main compound from any process-related impurities or degradation products, allowing for precise quantification (e.g., >99% purity).[5][8][17] |

| Mass Spectrometry (MS) | Confirms the molecular weight (458.54 g/mol ) and provides fragmentation patterns that help verify the chemical structure.[5][8] |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Provides detailed information about the molecular structure by showing the chemical environment of all hydrogen atoms. It is used to confirm the identity and stereochemistry of the molecule.[5][8] |

| IR (Infrared Spectroscopy) | Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from ketones and esters, and the acetonide group, confirming the successful chemical transformations.[5][8] |

| TGA (Thermogravimetric Analysis) | Measures changes in mass as a function of temperature. It is used to determine the presence of residual solvents and assess the thermal stability of the intermediate.[5][8] |

Final Conversion: From Intermediate to API

The final step in the synthesis is the conversion of the purified Desonide-21-Acetate intermediate into the Desonide API. This involves the selective hydrolysis of the acetate ester at the C21 position to yield the free hydroxyl group.

Caption: Conversion of Desonide-21-Acetate to the final Desonide API.

Experimental Protocol: Hydrolysis of Desonide-21-Acetate

-

Reactor Setup: Purified Desonide-21-Acetate (1.0 eq) is dissolved in methanol in a reaction vessel under an inert nitrogen atmosphere. The temperature is raised to 40-50°C.

-

Causality Insight: An inert atmosphere prevents potential oxidation of the steroid. The elevated temperature increases the rate of the hydrolysis reaction.

-

-

Reagent Addition: A mild base, such as an aqueous solution of potassium carbonate (K₂CO₃) or sodium sulfite, is added to the mixture.[15]

-

Causality Insight: A mild inorganic base is chosen to selectively cleave the relatively labile acetate ester without affecting the rest of the complex steroid structure. Stronger bases like sodium hydroxide could lead to side reactions or degradation.

-

-

Reaction and Monitoring: The reaction is incubated at 40-50°C for approximately 45-60 minutes, with progress monitored by HPLC until the starting material is consumed.[15]

-

Causality Insight: This is a rapid transformation, and careful monitoring prevents over-reaction, which could lead to the formation of degradation impurities.

-

-

Workup and Isolation: Upon completion, the reaction is cooled and neutralized with glacial acetic acid to a pH of ~6.5. The product, Desonide, precipitates from the solution. The solid is collected by filtration, washed extensively with water to remove inorganic salts, and dried under vacuum to yield the final, high-purity Desonide API.[15]

-

Causality Insight: Neutralization stops the reaction and ensures the stability of the final product. The low aqueous solubility of Desonide allows for a straightforward and efficient isolation, minimizing product loss.

-

Conclusion

Desonide-21-Acetate is not merely a precursor but a strategic control point in the synthesis of Desonide. Its role as a stable, characterizable intermediate allows for the effective removal of upstream impurities, ensuring that the final API is produced with high purity and consistency. The deliberate, multi-step synthesis, purification, and final conversion detailed in this guide highlight a robust and logical manufacturing strategy. For drug development professionals, understanding the causality behind each step—from the choice of a selective reducing agent to the conditions for the final hydrolysis—is essential for process optimization, troubleshooting, and ensuring the delivery of a safe and effective pharmaceutical product.

References

- Google Patents. Synthetic method of desonide - CN103936813A.

-

Drugs.com. Desonide Lotion: Package Insert / Prescribing Information. [Link]

-

Patsnap. Synthetic method of desonide - Eureka. [Link]

- Google Patents. Synthesis method of deflazacort intermediate with [17a,16a-d] oxazoline structure - CN103059096A.

-

Kahanek, N., Gelbard, C. G., & Hebert, A. A. (2008). Desonide: a review of formulations, efficacy and safety. Expert Opinion on Investigational Drugs, 17(7), 1097-1104. PubMed. [Link]

-

SciSpace. Method for preparing 16 alpha-hydroxyprednisolone (2020) | Shao Zhenping. [Link]

-

National Center for Biotechnology Information. Desonide. PubChem Compound Database. [Link]

-

Drugs.com. Desonide Cream: Package Insert / Prescribing Information. [Link]

-

pdp-Desonide. Desonide Cream and Ointment. [Link]

-

Veeprho. Desonide 21-Acetate | CAS 25092-25-5. [Link]

-

Allmpus. desonide acetyl impurity/ desonide 21-acetate. [Link]

- Google Patents. Desonide and the separation of related impurities and assay method - CN106290695A.

-

ResearchGate. Process improvements in the synthesis of corticosteroid 9,11β-epoxides. [Link]

-

ResearchGate. Identification and Analysis of a Degradation Product of the Glucocorticoid Desonide in Ointment. [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

National Center for Biotechnology Information. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC. [Link]

-

Patsnap Synapse. What is the mechanism of Desonide?. [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Scientific Research Publishing. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formul. [Link]

-

MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

Khan Academy. Preparation of mesylates and tosylates (video). [Link]

-

National Center for Biotechnology Information. Desonide response (Concept Id: CN297888). [Link]

Sources

- 2. Desonide: a review of formulations, efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Desonide? [synapse.patsnap.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Desonide-21-Acetate - SRIRAMCHEM [sriramchem.com]

- 7. veeprho.com [veeprho.com]

- 8. allmpus.com [allmpus.com]

- 9. drugs.com [drugs.com]

- 10. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Desonide response (Concept Id: CN297888) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. usbio.net [usbio.net]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. CN103936813A - Synthetic method of desonide - Google Patents [patents.google.com]

- 16. Synthetic method of desonide - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN106290695A - Desonide and the separation of related impurities and assay method - Google Patents [patents.google.com]

Methodological & Application

HPLC method development for Desonide-21-Acetate detection

Application Note: High-Resolution HPLC Quantitation of Desonide-21-Acetate

Part 1: Executive Summary & Scientific Rationale

Objective: To develop and validate a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantitation of Desonide-21-Acetate (CAS: 25092-25-5). This compound serves as a critical synthetic intermediate and a potential process-related impurity in the production of Desonide (a non-fluorinated corticosteroid).

The Analytical Challenge: Desonide-21-Acetate differs from the parent API (Desonide) only by the acetylation of the primary hydroxyl group at the C-21 position. This structural modification significantly alters the lipophilicity without changing the UV-absorbing chromophore (the conjugated diene system in Ring A).

-

Desonide (Parent): Moderate lipophilicity (LogP ~2.9).

-

Desonide-21-Acetate (Target): High lipophilicity due to esterification.

Scientific Strategy: Standard isocratic methods often result in excessive retention times or peak broadening for the acetate derivative when optimized for the parent alcohol. Therefore, this protocol utilizes a Gradient Elution Strategy on a high-efficiency C18 stationary phase. The method is designed to be "Stability-Indicating," capable of resolving the acetate from hydrolysis products (Desonide) and oxidative degradants.

Part 2: Physicochemical Profile & Method Design

Understanding the analyte is the first step in robust method development.

| Parameter | Desonide (API) | Desonide-21-Acetate (Target) | Impact on HPLC |

| Formula | C24H32O6 | C26H34O7 | Acetate adds hydrophobicity. |

| MW | 416.51 g/mol | 458.55 g/mol | Mass shift detectable in LC-MS. |

| Polarity | Polar (21-OH) | Non-Polar (21-OAc) | Acetate elutes after Desonide on C18. |

| UV Max | ~242 nm | ~242 nm | Same detection wavelength applicable. |

| Stability | Stable at pH 4-7 | Labile at pH > 7 (Hydrolysis) | Critical: Buffer pH must be < 6.0. |

Part 3: The "Golden" Protocol (Methodology)

This protocol is optimized for resolution (

Instrumentation & Conditions

-

System: HPLC with Binary Gradient Pump, Autosampler, Column Oven, and PDA/UV Detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent high-purity silica), 150 mm x 4.6 mm, 3.5 µm.

-

Rationale: The 3.5 µm particle size offers a balance between resolution and backpressure, allowing higher flow rates than 1.8 µm sub-2-micron columns without requiring UHPLC hardware.

-

-

Wavelength: 242 nm (Bandwidth: 4 nm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C (Controlled).

-

Injection Volume: 10 µL.

Mobile Phase Preparation

-

Mobile Phase A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 4.5 with Formic Acid.

-

Why pH 4.5? This pH suppresses the ionization of silanols (reducing tailing) and ensures the stability of the acetate ester, preventing on-column hydrolysis.

-

-

Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

-

Why ACN? Acetonitrile has a lower UV cutoff than Methanol and provides sharper peaks for steroid esters.

-

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 70 | 30 | Initial Equilibration |

| 2.00 | 70 | 30 | Isocratic Hold (Elute polar degradants) |

| 15.00 | 20 | 80 | Linear Ramp (Elute Desonide, then Acetate) |

| 18.00 | 20 | 80 | Wash Step |

| 18.10 | 70 | 30 | Return to Initial |

| 23.00 | 70 | 30 | Re-equilibration |

Part 4: Visualizing the Logic

Method Development Workflow

This diagram outlines the decision-making process used to arrive at the protocol above.

Caption: Figure 1. Iterative Method Development Lifecycle for Steroid Esters.

Degradation Logic & Troubleshooting

Understanding how the acetate breaks down helps in identifying "Ghost Peaks."

Caption: Figure 2. Stability logic: Desonide-21-Acetate degrades primarily into Desonide via hydrolysis.

Part 5: Validation Parameters (ICH Q2)

To ensure the method is trustworthy, the following validation criteria must be met:

1. Specificity:

-

Inject pure Desonide, pure Desonide-21-Acetate, and a mixture.

-

Acceptance: Resolution (

) between the two peaks must be

2. Linearity:

-

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 30 µg/mL).

-

Acceptance: Correlation coefficient (

)

3. Accuracy (Recovery):

-

Spike Desonide samples with known amounts of Desonide-21-Acetate.

-

Acceptance: Mean recovery between 98.0% and 102.0%.

4. Limit of Quantitation (LOQ):

-

Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1.

-

Target:

of the nominal sample concentration (crucial for impurity analysis).

Part 6: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Acetate Peak Tailing | Secondary silanol interactions. | Ensure buffer concentration is at least 10mM; Check column age. |

| RT Drift (Earlier) | Hydrolysis of Acetate in solution. | Critical: Prepare samples in Diluent (60:40 ACN:Water) and analyze within 24 hours. Do not use alkaline diluents. |

| Baseline Noise | Impure reagents. | Use HPLC-grade solvents only. Filter mobile phase through 0.22 µm filter. |

| Split Peaks | Solvent mismatch. | Ensure sample diluent strength is weaker than or equal to the initial mobile phase gradient (30% ACN). |

References

-

United States Pharmacopeia (USP). Desonide Monograph.[1] USP-NF. (Standard for parent compound analysis and impurity limits).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5311066, Desonide. (Physicochemical data source).

-

Sriram Chem. Desonide-21-Acetate Reference Standard Data Sheet. (Confirming identity as CAS 25092-25-5).[2][3][4]

-

BenchChem. Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Desonide and Its Impurities.[5] (Basis for stability-indicating logic).[3]

-

JASCO Global. Rapid Separation of Steroid Drugs (Cortisone Acetate) using UHPLC. (Reference for steroid ester separation behavior).

Sources

Application Notes & Protocols for the Extraction of Desonide-21-Acetate from Topical Formulations

Introduction: Navigating the Complex Matrix of Topical Formulations

The quantitative extraction of active pharmaceutical ingredients (APIs) from semi-solid topical formulations such as creams, ointments, and gels presents a significant analytical challenge. These complex matrices are composed of a diverse array of excipients, including lipids, surfactants, polymers, and emulsifiers, which are designed to ensure the stability, efficacy, and aesthetic appeal of the final product. However, these very components can interfere with the accurate quantification of the API, necessitating robust and validated extraction methodologies.

This comprehensive guide provides detailed application notes and protocols for the extraction of Desonide-21-Acetate, a synthetic corticosteroid, from various topical formulations. As a Senior Application Scientist, the following methodologies are presented not merely as a sequence of steps, but as a self-validating system, grounded in the physicochemical properties of both the analyte and the formulation matrix. The rationale behind each step is elucidated to empower the researcher to adapt and troubleshoot these methods effectively. The ultimate goal is to achieve a clean, reproducible extraction suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or other quantitative techniques.

Physicochemical Properties of Desonide-21-Acetate and Formulation Considerations

Desonide-21-Acetate (C₂₆H₃₄O₇) is a moderately lipophilic molecule, a property that dictates its solubility and partitioning behavior during extraction.[1] It is practically insoluble in water but soluble in organic solvents like methanol, acetonitrile, and chloroform.[2] This solubility profile is the cornerstone of the extraction strategies outlined below.

Topical formulations are broadly classified by their base composition:

-

Ointments: Typically anhydrous and oleaginous, composed of hydrocarbons like petrolatum and mineral oil.

-

Creams: Emulsions of oil and water, categorized as either oil-in-water (O/W) or water-in-oil (W/O). They contain a variety of excipients including fats, alcohols, emulsifiers, and preservatives.[2][3]

-

Gels: Semi-solid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix.

-

Lotions: Typically oil-in-water emulsions with a higher water content than creams, resulting in a lower viscosity.

The choice of extraction method is fundamentally dependent on the nature of this formulation base. The primary objective is to disrupt the formulation's structure to release the API and then selectively partition it into a solvent in which it is highly soluble, leaving the interfering excipients behind.

Core Extraction Methodologies

Two primary methodologies are presented for the extraction of Desonide-21-Acetate from topical formulations: a robust liquid-liquid extraction (LLE) protocol suitable for most cream and ointment bases, and a more advanced solid-phase extraction (SPE) method for cleaner extracts, particularly from complex or challenging matrices.

Method 1: Thermally-Assisted Liquid-Liquid Extraction (LLE)

This method is particularly effective for creams and ointments. The application of heat is a critical step, serving to melt the fatty components of the formulation base, thereby reducing the viscosity and facilitating the penetration of the extraction solvent to the API.[4]

Rationale for Key Steps:

-

Solvent Selection: A polar organic solvent like methanol or acetonitrile is chosen due to the high solubility of Desonide-21-Acetate. The addition of a small amount of acid (e.g., acetic or phosphoric acid) can aid in breaking emulsions and improving the partitioning of the slightly acidic corticosteroid into the organic phase.[4][5]

-

Heating: As mentioned, heating to around 60-75°C is crucial for melting the waxy and fatty excipients in creams and ointments, ensuring the complete release of the API.[4][5]

-

Cooling/Precipitation: Subsequent cooling, often in an ice bath, is a critical step to re-solidify and precipitate the fatty excipients that are insoluble in the polar extraction solvent.[4] This allows for their efficient removal by centrifugation.

-

Centrifugation: This step provides the mechanical force necessary to pellet the precipitated excipients, resulting in a clear supernatant containing the dissolved Desonide-21-Acetate.

Experimental Protocol: LLE for Creams and Ointments

-

Sample Weighing: Accurately weigh a quantity of the cream or ointment equivalent to approximately 2.5 mg of Desonide-21-Acetate into a 50 mL glass centrifuge tube.

-

Solvent Addition: Add 25 mL of the extraction solvent (e.g., 0.1% glacial acetic acid in methanol).[4]

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough initial dispersion of the sample.

-

Heating: Place the centrifuge tube in a water bath heated to 75°C for 10 minutes. Intermittently vortex the mixture during heating to facilitate the dissolution of the formulation.[4]

-

Cooling: Remove the tube from the water bath and allow it to cool for approximately 1 minute. For ointments with a high wax content, the addition of a small volume (e.g., 1-2 mL) of water at this stage can further promote the precipitation of lipophilic components upon cooling.[4]

-

Precipitation: Place the tube in an ice bath for 20 minutes to ensure complete precipitation of the fatty excipients.[4]

-

Centrifugation: Centrifuge the mixture at 3000 RPM for 10 minutes.[4]

-

Supernatant Collection: Carefully decant the clear supernatant into a volumetric flask.

-

Re-extraction (Optional but Recommended): To ensure quantitative recovery, resuspend the pellet in a smaller volume (e.g., 10-15 mL) of the extraction solvent, vortex, centrifuge, and combine the supernatant with the first extract.

-

Final Preparation: Allow the combined supernatant to return to room temperature and dilute to the final volume with the extraction solvent. Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Adaptation for Lotions and Gels:

For lotions and gels, which have a higher water content and are generally less viscous, the heating step may be modified or eliminated. A thorough vortexing or sonication with a suitable solvent like methanol or acetonitrile is often sufficient to disrupt the formulation and dissolve the Desonide-21-Acetate.

Self-Validation and Performance Metrics:

A properly executed LLE protocol should yield high recovery rates for Desonide-21-Acetate. The following table summarizes typical validation parameters for such a method.

| Parameter | Typical Value | Rationale |

| Recovery | 98-102% | Indicates the efficiency of the extraction process. |

| Linearity (r²) | > 0.999 | Demonstrates a direct relationship between analyte concentration and analytical signal.[4][6] |

| Precision (%RSD) | < 2% | Shows the reproducibility of the extraction and analysis.[4] |

| LOD | ~0.04 µg/mL | The lowest concentration that can be reliably detected.[4] |

| LOQ | ~0.12 µg/mL | The lowest concentration that can be accurately quantified.[4] |

Workflow for Thermally-Assisted Liquid-Liquid Extraction (LLE)

Caption: A flowchart illustrating the key stages of the LLE protocol.

Method 2: Solid-Phase Extraction (SPE)

SPE offers a more selective cleanup compared to LLE, often resulting in a cleaner final extract with fewer matrix interferences.[7][8] This can lead to improved chromatographic performance and longer column life. The principle of SPE involves partitioning the analyte between a solid stationary phase and a liquid mobile phase.[9]

Rationale for Key Steps:

-

Sorbent Selection: For a moderately polar analyte like Desonide-21-Acetate, a reversed-phase sorbent such as C18 or a polymer-based sorbent is typically used. These sorbents will retain the analyte from a more polar sample load solution.

-

Conditioning: The sorbent is first conditioned with a strong solvent like methanol to activate the stationary phase, followed by an equilibration step with a weaker solvent like water to prepare the sorbent for sample loading.

-

Sample Loading: The sample, pre-treated and dissolved in a weak solvent, is loaded onto the SPE cartridge. The analyte and some impurities will be retained on the sorbent.

-

Washing: A weak solvent is passed through the cartridge to wash away polar, interfering excipients while the analyte remains bound to the sorbent.

-

Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the Desonide-21-Acetate for collection.

Experimental Protocol: SPE for Topical Formulations

-

Initial Sample Dispersion: Accurately weigh a quantity of the formulation equivalent to approximately 1 mg of Desonide-21-Acetate into a beaker. Add a suitable solvent (e.g., hexane or isopropanol) to disperse the sample. Sonication can aid in this process.[4]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of purified water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the dispersed sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., water/methanol 80:20 v/v) to remove hydrophilic excipients.

-

Elution: Elute the Desonide-21-Acetate from the cartridge with 5 mL of methanol into a clean collection tube.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase. Filter through a 0.45 µm syringe filter before analysis.

Comparison of LLE and SPE

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Selectivity | Lower | Higher |

| Solvent Usage | Higher | Lower |

| Speed | Can be faster for single samples | Can be slower, but amenable to automation |

| Cost | Lower | Higher (due to disposable cartridges) |

| Extract Cleanliness | Good | Excellent |

Workflow for Solid-Phase Extraction (SPE)

Caption: A flowchart illustrating the key stages of the SPE protocol.

Method Transferability to Desonide-21-Acetate

The majority of published methods focus on Desonide. However, Desonide-21-Acetate is structurally very similar, with the primary difference being the acetate group at the C-21 position. This esterification slightly increases the lipophilicity of the molecule. For the purposes of the extraction methods described herein, this difference is unlikely to significantly alter the required protocols. The solubility of Desonide-21-Acetate in the recommended organic solvents (methanol, acetonitrile) is sufficient for quantitative extraction. The chromatographic conditions for subsequent HPLC analysis may require minor optimization (e.g., slight adjustment of the mobile phase composition) to ensure baseline separation from any potential impurities, but the fundamental extraction principles remain the same. It is always recommended to verify the recovery of Desonide-21-Acetate using a certified reference standard when adapting a method.

Conclusion and Best Practices

The successful extraction of Desonide-21-Acetate from complex topical formulations is achievable through a systematic approach that considers the physicochemical properties of both the API and the excipients. The thermally-assisted liquid-liquid extraction method is a robust and widely applicable technique, particularly for creams and ointments. For analyses requiring the highest level of cleanliness and for challenging matrices, solid-phase extraction offers a superior alternative.

For all methodologies, adherence to good laboratory practices is paramount. This includes the use of high-purity solvents, accurate weighing, and the validation of the chosen method by assessing parameters such as recovery, linearity, and precision. By understanding the causality behind each step, the analytical scientist is well-equipped to obtain reliable and accurate quantitative data for Desonide-21-Acetate in any topical formulation.

References

- Dacić, M., Uzunović, A., Alagić-Džambić, L., & Huremović, J. (2024). HPLC-UV Determination and Comparison of Extracted Corticosteroids Content with Two Methods. In: Badnjević, A., Gurbeta Pokvić, L. (eds) MEDICON 2023/CMBEBIH 2023. IFMBE Proceedings, vol 93. Springer, Cham.

- ASEAN. (2013). Identification of Steroids in Cosmetic Products by TLC and HPLC. Document No. ACM 007.

-

DailyMed. (2023). Desonide Ointment, 0.05%. U.S. National Library of Medicine. Available at: [Link]

- Babu, G. R., Rao, A. L., & Rao, J. V. (2014). Development and Validation of Stability-Indicating Reverse Phase Liquid Chromatographic Method for the Assay of Desonide in Bulk and Pharmaceutical Formulations. Asian Journal of Research in Chemistry, 7(5), 485-490.

- Sharma, K., Sapra, B., Kant, S., & Bedi, N. (2021).

- Sánchez-Rangel, J. C., et al. (2021). Fabric Phase Sorptive Extraction of Selected Steroid Hormone Residues in Commercial Raw Milk Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(3), 743.

- Yamini, Y., Safari, M., & Shamsayei, M. (2018). Simultaneous determination of steroid drugs in the ointment via magnetic solid phase extraction followed by HPLC-UV. Journal of Pharmaceutical Analysis, 8(5), 334-340.

- Lucky, A. W., et al. (2011). Randomized Controlled Trial of Desonide Hydrogel 0.05% versus Desonide Ointment 0.05% in the Treatment of Mild-to-moderate Atopic Dermatitis.

- Waman, R. L., et al. (2024). Development and Validation of Reversed-phase High-performance Liquid Chromatography Method for Simultaneous Estimation of Desonide and Curcumin in Topical Dosage Form.

- Davidson, A., et al. (2023). Challenges in sample preparation for swellable core technology tablets: Approaches for the removal of polyethylene oxide and optimization of API recovery. Journal of Pharmaceutical and Biomedical Analysis, 233, 115492.

- Hikal, H., & Shibl, A. (2023). Effect of Semisolid and Heat Treatment Process on Microstructural Refinement of Al–7Si Alloy.

- Golubović, J., et al. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream.

- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Formulation and evaluation of desonide ethosomal gel. 9(3), 1-10.

-

Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Available at: [Link]

- Akiyama, H., et al. (2001). Analysis of facial cream suspected to contain steroids. Journal of health science, 47(5), 446-450.

- Wang, J., et al. (2018). Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS. Journal of pharmaceutical and biomedical analysis, 161, 399-406.

-

Biotage. (2023). Comparison of sample preparation options for the extraction of a panel of endogenous steroids. Separation Science. Available at: [Link]

- Cvetković, D. J., et al. (2024). Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples.

- Ziac, E., et al. (2007). Desonide: a review of its formulatins, efficacy and safety.

- Google Patents. (2017).

-

UCT. (n.d.). Comparison of SPE vs. SLE for the Quantitative Analysis of Anabolic Steroids in Serum Using LC-MS/MS. Available at: [Link]

- Davezac, N. (2002). Sample preparation for analysis by two-dimensional gel electrophoresis.

- Frost, P., & Horwitz, S. N. (1982). Clinical Comparison of Alclometasone Dipropionate and Desonide Ointments (0.05%) in the Management of Psoriasis. Journal of International Medical Research, 10(5), 375-378.

- Stout, P. R., & Ksamples, C. L. (2005). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of analytical toxicology, 29(1), 38-44.

- Šubarić, D., et al. (2022).

- Frost, P., & Horwitz, S. N. (1982). Clinical Comparison of Alclometasone Dipropionate and Desonide Ointments (0.05%) in the Management of Psoriasis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous determination of steroid drugs in the ointment via magnetic solid phase extraction followed by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ajrconline.org [ajrconline.org]

- 7. waters.com [waters.com]

- 8. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Comprehensive NMR Spectroscopic Characterization of Desonide-21-Acetate

Introduction

Desonide-21-acetate, a synthetic corticosteroid, is a derivative of the anti-inflammatory agent Desonide.[1] Its chemical name is (11β,16α)-21-(acetyloxy)-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione.[2][3] Like other corticosteroids, it is utilized for its potent anti-inflammatory and immunosuppressive properties. The precise molecular structure, including stereochemistry, is critical to its biological activity and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural confirmation and purity assessment of such pharmaceutical compounds.[4]

The complexity of the steroid scaffold, with its numerous stereocenters and overlapping proton signals, presents a significant challenge for spectral analysis.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Desonide-21-Acetate using a suite of modern NMR experiments. We will detail the experimental protocols, from sample preparation to data acquisition, and provide an illustrative interpretation of the expected 1D and 2D NMR spectra. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Materials and Methods

Sample Preparation

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[4] Desonide-21-Acetate is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.[1] Deuterated chloroform (CDCl₃) is often a good first choice for steroids due to its ability to produce sharp signals and its relatively simple residual solvent peak. However, for compounds with exchangeable protons (like the hydroxyl group in Desonide-21-Acetate), or for improved solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

Protocol for NMR Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of high-purity Desonide-21-Acetate reference standard.[2]

-

Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Solubilization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The optimal sample height should be between 4.0 and 5.0 cm to ensure it is within the detection region of the NMR probe.[4]

-

Internal Standard (for qNMR): For quantitative analysis (qNMR), a certified internal standard with a known concentration should be added. The choice of standard depends on the solvent and the spectral regions of interest.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for NMR sample preparation of Desonide-21-Acetate.

NMR Data Acquisition

A comprehensive suite of NMR experiments is recommended for the complete structural elucidation of Desonide-21-Acetate. These experiments provide information on the chemical environment of each nucleus (¹H and ¹³C), through-bond correlations (COSY, HSQC, HMBC), and through-space correlations (NOESY/ROESY).

Recommended NMR Experiments:

-

¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their scalar couplings to neighboring protons.

-

¹³C NMR (Carbon-13): Shows the number of non-equivalent carbon atoms and their chemical environment.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining the stereochemistry.

Illustrative Acquisition Parameters (600 MHz Spectrometer):

| Experiment | Parameter | Suggested Value | Rationale |

| ¹H NMR | Pulse Program | zg30 | Standard 30-degree pulse for quantitative applications. |

| Number of Scans | 16-64 | To achieve adequate signal-to-noise. | |

| Relaxation Delay (d1) | 5s | To allow for full relaxation of protons. | |

| ¹³C NMR | Pulse Program | zgpg30 | Power-gated decoupling for better baseline. |

| Number of Scans | 1024-4096 | Due to the low natural abundance of ¹³C.[6] | |

| Relaxation Delay (d1) | 2s | Standard delay for qualitative spectra. | |

| COSY | Pulse Program | cosygpqf | Gradient-enhanced, phase-sensitive COSY. |

| HSQC | Pulse Program | hsqcedetgpsisp2.2 | Edited HSQC for CH/CH₃ vs. CH₂ differentiation. |

| HMBC | Pulse Program | hmbcgplpndqf | Gradient-enhanced HMBC with long-range coupling evolution. |

| NOESY/ROESY | Pulse Program | roesygpph | ROESY is often preferred for molecules of this size. |

These parameters are a starting point and may require optimization based on the specific instrument and sample concentration.[7]

Results and Discussion: An Exemplary Spectral Analysis

The Structure of Desonide-21-Acetate with Numbering:

Caption: Chemical structure of Desonide-21-Acetate with standard steroid numbering. (A diagram would be manually inserted here in a real application note).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of a steroid is typically crowded, especially in the aliphatic region (0.8-2.5 ppm).[10] However, several key signals are expected to be well-resolved.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Proton(s) | Expected δ (ppm) | Multiplicity | Assignment Notes |

| H-1 | ~7.25 | d | Olefinic proton, coupled to H-2. |

| H-2 | ~6.25 | dd | Olefinic proton, coupled to H-1 and H-4. |

| H-4 | ~6.10 | s | Olefinic proton. |

| H-11 | ~4.50 | m | Proton attached to the carbon with the hydroxyl group. |

| H-16 | ~5.10 | t | Proton adjacent to the acetal group. |

| H-21 | ~4.90, ~4.75 | d, d | Diastereotopic protons of the CH₂OAc group. |

| CH₃ (Acetate) | ~2.15 | s | Singlet for the acetate methyl group. |

| CH₃ (Acetal) | ~1.50, ~1.40 | s, s | Two singlets for the non-equivalent isopropylidene methyls. |

| CH₃ (C-19) | ~1.25 | s | Angular methyl group. |

| CH₃ (C-18) | ~0.95 | s | Angular methyl group. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms. The chemical shifts are indicative of the carbon type (alkane, alkene, carbonyl, etc.).[11]

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon(s) | Expected δ (ppm) | DEPT-135 | Assignment Notes |

| C-3 | ~186 | - | Carbonyl in the A-ring. |

| C-20 | ~205 | - | Carbonyl in the side chain. |

| C-1, C-2, C-4, C-5 | ~120-170 | CH, C | Olefinic carbons in the A-ring. |

| C-16, C-17 | ~90-110 | CH, C | Carbons involved in the acetal group. |

| C-11 | ~70 | CH | Carbon bearing the hydroxyl group. |

| C-21 | ~68 | CH₂ | Carbon of the CH₂OAc group. |

| Acetate CO | ~170 | - | Carbonyl of the acetate group. |

| Acetate CH₃ | ~21 | CH₃ | Methyl of the acetate group. |

| Acetal CH₃'s | ~25, ~27 | CH₃ | Isopropylidene methyls. |

| C-18, C-19 | ~15-25 | CH₃ | Angular methyl groups. |

2D NMR for Structural Connectivity

While 1D NMR provides the initial assignments, 2D NMR is essential to piece together the molecular puzzle.[8]

Diagram of the 2D NMR Correlation Strategy:

Caption: Integrated strategy for structural elucidation using 2D NMR.

-

COSY Analysis: Would confirm the connectivity of protons in the A-ring (H-1 to H-2) and trace the proton networks through the B, C, and D rings of the steroid backbone.

-

HSQC Analysis: Would unambiguously link each proton to its directly attached carbon. For example, the proton at ~7.25 ppm would correlate to the carbon at ~155 ppm, confirming their assignment as H-1 and C-1, respectively.

-

HMBC Analysis: This is the key experiment for establishing the overall structure. Key expected correlations would include:

-

The angular methyl protons (H-18, H-19) to various carbons in the C and D rings, locking down the core structure.

-

The acetate methyl protons (H at ~2.15 ppm) to the acetate carbonyl carbon (~170 ppm) and to C-21 (~68 ppm), confirming the position of the acetate group.

-

The H-21 protons to the C-20 carbonyl and C-17, confirming the side-chain structure.

-

-

NOESY/ROESY Analysis: Crucial for confirming the stereochemistry (α/β) of the substituents. For instance, correlations between the angular methyl groups (C-18, C-19) and specific axial protons on the steroid rings would confirm the chair conformations and the relative stereochemistry.

Conclusion

The comprehensive NMR characterization of Desonide-21-Acetate is a multi-step process that relies on the strategic application of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The subsequent integrated analysis of ¹H, ¹³C, COSY, HSQC, and HMBC data allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the confirmation of the molecular structure. Furthermore, NOESY/ROESY experiments provide the necessary information to verify the critical stereochemical features of the molecule. This robust analytical framework is essential for quality control, regulatory filings, and further research and development in the field of steroidal pharmaceuticals.

References

-

Yaroshenko, D. V., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2262. Available at: [Link][7][8][12]

-

Allmpus. (n.d.). desonide acetyl impurity/ desonide 21-acetate. Available at: [Link]

-

Schneider, H. J., et al. (1985). 1H NMR Analyses, Shielding Mechanisms, Coupling Constants, and Conformations in Steroids Bearing Halogen, Hydroxy, Oxo Groups, and Double Bonds. Journal of the American Chemical Society, 107(21), 6175–6186. (A representative article on steroid NMR analysis). [A specific URL is not available from the search, but this is a well-known journal and article].[10]

-

Yasuda, K., & Shibata, K. (1994). [Chemical structural analysis of steroids by NMR spectroscopy]. Nihon Rinsho, 52(3), 672-678. Available at: [Link][4]

-

Bláha, J., et al. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 1-46). Royal Society of Chemistry. (A representative book chapter). [A specific URL is not available from the search, but this is a known publication].[5]

-

Chemconnections. (n.d.). 13C NMR Spectroscopy. Available at: [Link][6]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Available at: [Link][11]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link][4]

Sources

- 1. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6 alpha-Methylprednisolone 21-hemisuccinate sodium salt | C26H34NaO8 | CID 9913795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. chemconnections.org [chemconnections.org]

- 7. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prednisolone-21-acetate (52-21-1) 1H NMR [m.chemicalbook.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Desonide & Desonide-21-Acetate Separation Guide

Status: Operational Ticket ID: #DSN-HPLC-001 Subject: Resolving Co-elution of Desonide and Desonide-21-Acetate Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing co-elution or poor resolution between Desonide (DSN) and its esterified impurity/precursor, Desonide-21-Acetate (DSN-Ac).

The Core Physics: Desonide contains a free hydroxyl group at the C21 position. In Desonide-21-Acetate, this position is esterified. This esterification significantly increases hydrophobicity. In a properly functioning Reversed-Phase LC (RPLC) system, Desonide must elute first , followed by the Acetate.

If they are co-eluting, your method lacks the hydrophobic selectivity required to distinguish the C21-OH from the C21-O-CO-CH3, or your system is suffering from on-column hydrolysis .

Module 1: Diagnostic Phase

Q: How do I confirm this is true co-elution and not a peak purity issue?

A: Before altering mobile phases, you must rule out spectral overlap and on-column degradation. The 21-acetate is labile; it can hydrolyze back into Desonide if the pH is incorrect, creating a "bridge" between peaks or a single broad peak.

Step 1: The Stability Check

The 21-acetate ester is susceptible to hydrolysis in acidic or basic conditions. If your sample diluent is too aggressive, the impurity converts to the API inside the vial.

-

Protocol: Inject a fresh standard of Desonide-21-Acetate immediately after preparation. Re-inject after 4 hours.

-

Fail State: If the Desonide (parent) peak grows over time, your co-elution is actually chemical conversion .

-

Fix: Ensure sample diluent is neutral (pH 6.0–7.0) and avoid using 100% methanol as a diluent if stability is poor; use a Water:ACN (50:50) mix.

Step 2: Peak Purity Assessment

Use a Diode Array Detector (DAD) to compare spectra at the upslope, apex, and downslope of the peak.

-

Note: Steroids have similar UV spectra (max ~240-254 nm). DAD might be inconclusive. Mass Spectrometry (MS) is the gold standard here.

-

Target Mass:

-

Desonide: m/z 416.5 (approx)

-

Desonide-21-Acetate: m/z 458.5 (approx)

-

Module 2: Method Optimization (The Fix)

Q: My C18 column shows them merging. Should I switch to Phenyl-Hexyl?

A: Not yet. A standard C18 is sufficient to separate these two if the mobile phase is correct. The separation is driven by hydrophobicity. If they merge, your organic strength is likely too high at the beginning of the run, compressing the retention factors (

Strategy A: The "Methanol Switch" (Selectivity)

Acetonitrile (ACN) is aprotic and suppresses hydrogen bonding. Methanol (MeOH) is protic.

-

Mechanism: Desonide (with Free -OH) can hydrogen bond with MeOH, slightly altering its solvation shell compared to the Acetate. ACN treats them more similarly based purely on polarity.

-

Recommendation: Switch Mobile Phase B from 100% ACN to 50:50 ACN:MeOH or 100% MeOH . This often widens the gap between the alcohol (Desonide) and the ester (Acetate).

Strategy B: Gradient Flattening (Retention)

You need to force the Desonide to elute while the Acetate is still stuck to the column.

Recommended Starting Protocol (C18):

| Parameter | Setting | Rationale |

| Column | C18 (L1), 150 x 4.6mm, 3.5µm or 5µm | Standard hydrophobic retention. |

| Mobile Phase A | Water (or 0.1% Formic Acid if MS) | Aqueous base. |

| Mobile Phase B | Methanol:Acetonitrile (50:50) | Mixed modifier for optimal selectivity. |

| Flow Rate | 1.0 mL/min | Standard pressure profile. |

| Temperature | 30°C | Controls viscosity and mass transfer. |

Gradient Profile:

| Time (min) | % Mobile Phase B | State | Mechanism |

| 0.0 | 40% | Hold | Load sample; high water content pins Acetate to column. |

| 5.0 | 40% | Isocratic | Elute Desonide (more polar). |

| 20.0 | 80% | Ramp | Elute Desonide-21-Acetate (hydrophobic). |

| 25.0 | 80% | Wash | Clear column. |

Module 3: Advanced Troubleshooting

Q: I tried the gradient above, but the peaks are still tailing into each other. What now?

A: This indicates a Steric Selectivity issue. If the C18 chains are not distinguishing the bulky acetate group, you need a stationary phase that interacts with the steroid ring's electron density.

The Phenyl-Hexyl Solution

If C18 fails, switch to a Phenyl-Hexyl column.

-

Why? Steroids have rigid ring structures with pi-electrons. Phenyl-hexyl columns engage in

interactions with the steroid backbone. The acetate group on the impurity disrupts this interaction differently than the free hydroxyl, often providing orthogonal selectivity to C18.

Visualizing the Workflow

Caption: Decision matrix for resolving steroid co-elution. Blue nodes indicate active experimental steps; Red nodes indicate major hardware changes.

Module 4: Validation Criteria

Q: How do I know the method is robust enough for QC?

A: You must satisfy the System Suitability requirements derived from USP <621>.

-

Resolution (

): Must be -

Tailing Factor (

): Must be -

Relative Retention Time (RRT):

-

Desonide: 1.00

-

Desonide-21-Acetate: ~1.2 to 1.5 (Dependent on gradient slope).

-

References

-

United States Pharmacopeia (USP). Desonide Monograph: Chromatographic Purity. (Standard reference for C18 usage in Desonide analysis).

-

Wang, F., et al. (2018). Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS.[1][2] Journal of Pharmaceutical and Biomedical Analysis. (Details the separation of photodegradation impurities and specific column chemistries).

-

Agilent Technologies. Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.[3] (Application note detailing the selectivity differences between C18 and Phenyl-Hexyl for steroids).

-

PerkinElmer. Improved HPLC Separation of Steroids Using a Polar End Capped LC Column.[4] (Explains the physics of polar-embedded phases for steroid separation).

Sources

Preventing hydrolysis of Desonide-21-Acetate in aqueous solution

The following guide serves as a specialized Technical Support Center for researchers working with Desonide-21-Acetate . It is designed to troubleshoot instability issues, optimize experimental conditions, and ensure the integrity of your analytical data.

Status: Operational Subject: Preventing Hydrolytic Degradation in Aqueous Media Ticket Priority: High (Kinetic Instability)

Core Technical Overview

Desonide-21-Acetate is the C-21 acetate ester of the corticosteroid Desonide. Like most corticosteroid 21-esters (e.g., Hydrocortisone-21-Acetate), it acts as a prodrug or a synthetic intermediate.

The Problem: The C-21 ester linkage is chemically labile. In aqueous environments, it undergoes hydrolysis to yield the parent alcohol (Desonide) and acetic acid. This reaction is:

-

pH-dependent: Catalyzed by specific acid (

) and specific base ( -

Buffer-dependent: Subject to General Base Catalysis , where buffer anions (e.g., phosphate) facilitate the attack of water on the ester carbonyl.

The Goal: Minimize hydrolysis to maintain structural integrity for formulation, storage, or analytical quantification.

Troubleshooting & FAQs

Q1: "I prepared a stock solution in PBS (pH 7.4), and the compound degraded by 20% within 24 hours. Why?"

A: You have created a "perfect storm" for hydrolysis. Two mechanisms are driving this degradation:[1][2][3]

-

Specific Base Catalysis: At pH 7.4, the concentration of hydroxide ions (

) is sufficient to drive alkaline hydrolysis. Steroid esters typically exhibit a V-shaped pH-rate profile with a minimum degradation rate between pH 3.5 and 5.0. Above pH 7, the rate increases exponentially [1, 2]. -

General Base Catalysis: Phosphate ions are effective general base catalysts. They deprotonate water molecules, making them more nucleophilic and increasing the rate of attack on the ester bond. Even if you adjust the pH to 5.0, using a high-concentration phosphate buffer can still accelerate degradation compared to a non-catalytic buffer like acetate or citrate [3].

Solution: Switch to a Citrate or Acetate buffer at pH 4.5 . If physiological pH is required for a short-term assay, minimize the time in solution or use a lower buffer concentration (e.g., 10 mM vs 50 mM).

Q2: "What is the absolute best solvent system for long-term storage?"

A: Avoid water entirely for storage.

-

Recommended: Anhydrous DMSO or Methanol stored at -20°C.

-

Why: Hydrolysis requires water.[1][2][3] By removing the nucleophile (

), you stop the reaction. Lowering the temperature reduces the kinetic energy available for the reaction (Arrhenius equation). -

Protocol: Dissolve Desonide-21-Acetate in anhydrous DMSO to create a high-concentration stock (e.g., 10 mM). Aliquot into single-use vials to avoid freeze-thaw cycles, which can introduce condensation (moisture).

Q3: "I see a 'ghost peak' eluting before my main peak in HPLC. Is this the hydrolysis product?"

A: Yes, this is highly likely. Desonide (the hydrolysis product) is more polar than Desonide-21-Acetate due to the exposure of the free C-21 hydroxyl group. Therefore, it will elute earlier than the ester on a Reverse-Phase (C18) column.

-

Verification: Inject a pure standard of Desonide (free alcohol). If the retention times match, your sample is degrading during preparation or in the autosampler.

-

Fix: Ensure your autosampler is cooled to 4°C. Dilute samples in a solvent mixture with a high organic ratio (e.g., 50:50 Acetonitrile:Water) rather than pure buffer to reduce water activity.

Q4: "Can I use cyclodextrins to stabilize the solution?"

A: Yes.

Encapsulation of the steroid nucleus or the side chain into the hydrophobic cavity of cyclodextrins (e.g.,

Mechanism & Workflow Visualization

Degradation Pathway

The following diagram illustrates the hydrolysis mechanism you are fighting against.

Figure 1: Hydrolytic degradation pathway of Desonide-21-Acetate.[1] Note that both pH and buffer species drive the formation of the intermediate.

Stability Optimization Workflow

Follow this decision tree to select the correct experimental conditions.

Figure 2: Decision matrix for selecting solvent and buffer conditions based on experimental needs.

Key Data & Protocols

Comparative Stability Data

The following table summarizes the estimated half-life (

| Condition | pH | Buffer Species | Est. Half-Life ( | Risk Level |

| Acidic | 4.5 | Citrate / Acetate | > 500 Hours | Low (Optimal) |

| Neutral | 7.0 | Phosphate (0.05 M) | ~ 10-20 Hours | High |

| Neutral | 7.0 | Water (No Buffer) | ~ 50-100 Hours | Moderate |

| Alkaline | 9.0 | Borate / Carbonate | < 1 Hour | Critical |

Protocol: Preparation of Stable Assay Buffer (pH 4.5)

Purpose: To create a vehicle for Desonide-21-Acetate that minimizes hydrolytic loss during experimentation.

-

Reagents:

-

Citric Acid Monohydrate (MW 210.14)

-

Sodium Citrate Dihydrate (MW 294.10)

-

Milli-Q Water

-

-

Calculation (10 mM Buffer):

-

High concentrations of buffer can increase ionic strength effects. 10 mM is sufficient for buffering capacity without excessive catalysis.

-

-

Procedure:

-

Usage: Use this buffer to dilute your DMSO stock solution.

-

Example: 10

L Stock (DMSO) + 990

-

References

-

Adams, P. S., & Cripps, A. L. (1980). The stability of hydrocortisone-21-acetate in aqueous solution.[6][7] Journal of Pharmacy and Pharmacology, 32(1), 47-51. Link

-

Fleisher, D., Johnson, K. C., Stewart, B. H., & Amidon, G. L. (1986). Oral absorption of 21-corticosteroid esters: a function of aqueous stability and intestinal enzyme activity and distribution. Journal of Pharmaceutical Sciences, 75(10), 934-939. Link

-

Garrett, E. R. (1962). Prediction of stability in pharmaceutical preparations X. Alkaline hydrolysis of hydrocortisone hemisuccinate. Journal of Pharmaceutical Sciences, 51(5), 445-450. Link

-

Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Link

Sources

- 1. 182.160.97.198:8080 [182.160.97.198:8080]

- 2. carbodiimide.com [carbodiimide.com]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. Carboxyl group catalysis of acyl transfer reactions in corticosteroid 17- and 21-monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US2857407A - Hydrolysis of 21-acyloxy steroids - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Improving peak shape of Desonide-21-Acetate in reverse-phase chromatography

Topic: Optimization of Peak Shape & Resolution in Reverse-Phase HPLC

Status: Operational | Analyst Level: Senior | Last Updated: 2026-02-05

Executive Summary: The Molecule & The Challenge

Desonide-21-Acetate is a synthetic corticosteroid ester. While the parent molecule (Desonide) is a standard anti-inflammatory, the 21-acetate ester introduces specific chromatographic challenges distinct from the free alcohol.

-

Lipophilicity: The acetate group significantly increases hydrophobicity (

), requiring higher organic strength for elution compared to Desonide. -

Lability: The C-21 ester linkage is susceptible to hydrolysis , particularly in buffered mobile phases outside the pH 3.0–5.0 window. This often manifests as "ghost peaks" or on-column degradation (peak splitting).

-

Silanol Interaction: Like most steroids, the rigid tetracyclic skeleton and oxygen functionalities can interact with residual silanols on silica columns, leading to severe tailing .

This guide addresses these issues through a mechanistic troubleshooting approach.

Visual Troubleshooting Engine

Use this logic flow to diagnose your specific peak shape issue.

Figure 1: Decision matrix for diagnosing Desonide-21-Acetate peak anomalies. Follow the path corresponding to your chromatogram's visual defect.

Technical Support Guides (FAQ Format)

ISSUE 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Q: My Desonide-21-Acetate peak is tailing significantly. I am using a standard C18 column with a water/methanol gradient. What is happening?

A: The primary cause is likely secondary interactions with residual silanols. Steroids are rich in electron-donating groups (ketones, hydroxyls). On older or "standard" silica columns, unreacted silanol groups (-Si-OH) on the stationary phase surface act as weak acids.

-

The Mechanism: The steroid forms hydrogen bonds with these silanols. This adsorption/desorption process is slower than the primary hydrophobic partition, causing the "tail" of the peak.

-

The Fix:

-

pH Suppression: Lower your mobile phase pH to 3.0 . At this pH, silanols are fully protonated (neutral) and less likely to hydrogen bond with the steroid [1].

-

Column Selection: Switch to a "Type B" silica column (high purity, low metal content) with exhaustive end-capping .

-

Buffer Choice: Avoid plain water. Use 10-20 mM Phosphate or Ammonium Formate. The ionic strength helps mask silanol sites.

-

ISSUE 2: Peak Splitting & "Ghost" Peaks

Q: I see a small shoulder or a split peak. Sometimes I see a second peak eluting earlier than my main peak. Is my column voided?

A: This is likely on-column hydrolysis (Chemical Instability). Desonide-21-Acetate is an ester. In the presence of water and extreme pH (or heat), it hydrolyzes into Desonide (the free alcohol) and acetic acid.

-

Diagnosis:

-

The Fix:

-

Temperature Control: Steroid esters are heat-sensitive. If you are running at >40°C to lower backpressure, reduce the temperature to 25°C–30°C [2].

-

pH Optimization: Ensure your buffer is within the stability window (pH 3.5 – 5.0). Avoid pH > 6.0.[2]

-

Solvent Mismatch (If Fronting occurs): If the split looks like a "front," your sample diluent is likely 100% Acetonitrile or Methanol. Dilute the sample with water to match the initial mobile phase composition (e.g., 50:50 ACN:Water).

-

ISSUE 3: Retention Time Drift

Q: The retention time of Desonide-21-Acetate varies between injections.

A: This indicates a lack of equilibration or temperature fluctuation.

Because the 21-acetate is highly lipophilic, it is sensitive to small changes in organic modifier percentage (

-

The Fix:

-

Equilibration: Ensure at least 10 column volumes of equilibration time between gradient runs.

-

Pre-heating: Use a mobile phase pre-heater. Thermal mismatch between the incoming solvent and the column can cause band distortion and retention shifts.

-

Standardized Reference Protocol

To validate your system, implement this "Gold Standard" method. If peak shape remains poor under these conditions, the issue is hardware-related (dead volume) or column damage.

| Parameter | Specification | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex) | High surface area; "Plus" or equivalent denotes double end-capping to prevent tailing. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Low pH suppresses silanol ionization; Phosphate provides good buffering capacity. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; sharper peaks for steroids. |

| Isocratic Ratio | 55% Buffer : 45% ACN | Starting point. Adjust %B to target k' ≈ 5-10. |

| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6mm ID columns. |

| Temperature | 30°C | Compromise between mass transfer efficiency and ester stability. |

| Detection | UV @ 242 nm | Absorption maximum for the enone system in the steroid A-ring [3]. |

| Sample Diluent | 50:50 Acetonitrile:Water | Matches mobile phase strength to prevent solvent effects. |

References

-

Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Silanol interactions and pH effects on silica support).

-

Asian Journal of Research in Chemistry. Development and Validation of Stability-Indicating Reverse Phase Liquid Chromatographic Method for the Assay of Desonide. (Establishes stability data and degradation pathways for Desonide).

-

BenchChem. A Validated Stability-Indicating HPLC Method for the Determination of Desonide and Its Impurities.[3] (Confirming UV detection wavelengths and buffer conditions).

Sources

Technical Support Center: Optimizing Column Temperature for Desonide Acetate Derivative Separation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) column temperature during the separation of Desonide and its related derivatives. Here, we move beyond procedural steps to explain the underlying scientific principles, ensuring you can confidently troubleshoot and refine your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is column temperature a critical parameter in the HPLC separation of Desonide and its derivatives?

Controlling column temperature is crucial for achieving reproducible and robust separations. Temperature variation is a common source of inconsistent results in chromatography.[1] Even minor fluctuations in the lab environment can affect retention times and peak shapes.[1] For structurally similar compounds like Desonide and its derivatives (e.g., process impurities or degradation products), temperature can be a powerful tool to manipulate selectivity and improve resolution.[1][2]

The fundamental reason lies in its influence on several key chromatographic factors:

-

Mobile Phase Viscosity: As temperature increases, the viscosity of the mobile phase decreases.[1][3] This leads to lower system backpressure, which can be particularly advantageous when using smaller particle columns or higher flow rates.[1][4]

-

Analyte Retention: Generally, higher temperatures increase the kinetic energy of analyte molecules, leading to faster elution and shorter retention times.[1] This is governed by the van't Hoff equation, which describes the relationship between the retention factor (k), temperature, and the enthalpy and entropy of transfer of the analyte from the mobile to the stationary phase.[5][6]

-

Mass Transfer and Diffusion: At higher temperatures, the rate of diffusion of analytes increases, which can lead to sharper, more efficient peaks.[1][7]

-

Selectivity (α): Temperature can alter the selectivity between two co-eluting or closely eluting peaks.[1] This is because the thermodynamics of interaction with the stationary phase can differ for each analyte. A change in temperature can therefore change the relative retention times, potentially resolving previously overlapped peaks.[8]

A stable temperature, typically maintained by a column oven, ensures consistent retention times and peak areas, which are critical for accurate quantification and method validation according to guidelines like those from the International Council for Harmonisation (ICH).[9][10][11][12]

Troubleshooting Guide

Q2: My Desonide peak is showing significant tailing. Could column temperature be the cause?

While peak tailing can have multiple causes, temperature can be a contributing factor.[13] Tailing often indicates secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a silica-based C18 column.[13]

How Temperature Plays a Role:

Increasing the column temperature can sometimes mitigate tailing.[3] The increased kinetic energy can help overcome the energy barrier of these secondary interactions, leading to a more symmetrical peak shape.

Troubleshooting Steps:

-

Confirm the Obvious: First, rule out other common causes of tailing, such as column overload, a void at the column inlet, or an inappropriate mobile phase pH.[13][14]

-

Systematic Temperature Increase: Incrementally increase the column temperature (e.g., in 5 °C steps from your current method, perhaps from 30 °C up to 50 °C) and observe the peak shape.[15]

-

Evaluate Peak Symmetry: Calculate the tailing factor (or asymmetry factor) at each temperature. A value closer to 1.0 indicates a more symmetrical peak.

-

Consider Mobile Phase Preheating: If you are using elevated temperatures, a significant temperature difference between the incoming mobile phase and the column can cause peak distortion.[1][16] Using a mobile phase pre-heater can ensure thermal equilibrium and improve peak shape.[1][15]

If increasing the temperature does not improve the peak shape, the issue likely lies elsewhere in your method (e.g., sample solvent, mobile phase composition, or column chemistry).[13]

Q3: I'm struggling to separate a known Desonide derivative from the main Desonide peak. How can I use temperature to improve resolution?

When dealing with closely eluting or co-eluting peaks, temperature can be a powerful tool to alter selectivity and achieve separation.[1][8]

The Underlying Principle (van't Hoff Equation):

The relationship between retention factor (k) and temperature (T) is described by the van't Hoff equation:

ln(k) = - (ΔH°/RT) + (ΔS°/R) + ln(Φ)

Where:

-

ΔH° is the standard enthalpy change

-

ΔS° is the standard entropy change

-

R is the gas constant

-

Φ is the phase ratio of the column